Zirconium oxide sulphate

Description

Overview of Zirconium-Based Catalysts and Materials in Contemporary Research

Zirconium-based compounds are versatile and widely utilized in modern research, primarily due to their thermal stability, high surface area, and robust nature under harsh reaction conditions. numberanalytics.com Zirconium dioxide (ZrO₂), or zirconia, is a polymorphic material existing in monoclinic, tetragonal, and cubic crystalline phases, and serves as a foundational material in catalysis. numberanalytics.commdpi.com It is recognized for its attractive amphoteric surface properties and stability, making it a valuable catalyst support. mdpi.com

In recent years, zirconia-based catalysts have attracted researchers due to their low toxicity, flexibility, and excellent dispersion. rsc.org They are employed in a wide array of chemical reactions, including the synthesis of bioactive molecules and various heterocycles. rsc.orgresearchgate.net The utility of zirconium extends to the synthesis of advanced materials like ceramics and nanomaterials, with zirconia being a popular choice for applications requiring high hardness and corrosion resistance. numberanalytics.com Furthermore, the development of zirconium-based metal-organic frameworks (Zr-MOFs) highlights the ongoing innovation in this area, with applications in photocatalytic CO₂ reduction, although challenges related to stability and light absorption remain. acs.org

Fundamental Significance of Sulfate (B86663) Modification in Zirconia Systems for Enhanced Reactivity

The modification of zirconium dioxide with sulfate ions is a critical strategy for dramatically enhancing its catalytic reactivity. mdpi.com This process, known as sulfation, transforms zirconia into a strong solid acid, sometimes achieving the status of a "superacid". mdpi.comtandfonline.com The enhanced acidity is the primary reason for its heightened performance in a multitude of acid-catalyzed reactions. nih.gov

Historical Development and Key Milestones in Zirconium Oxide Sulphate Research

The field of this compound catalysis began with the initial discovery by Hino, who first reported that modifying zirconium oxide with sulfate ions creates strong acidic properties and unique catalytic activity. acs.org This foundational work sparked extensive research into sulfated zirconia (SZ) as a solid superacid. acs.org Early research predominantly focused on its exceptional low-temperature activity for the isomerization of hydrocarbons, a critical process in petroleum refining. mdpi.comacs.org

Over the years, the scope of SZ research expanded significantly. A key milestone was the understanding that preparation methods and activation temperatures are crucial for its acidic and catalytic properties. acs.org Researchers developed various synthesis routes, including sol-gel methods and impregnation techniques, to control the catalyst's structure and performance. acs.orgresearchgate.net The application of SZ broadened from petrochemical processes to a wide range of organic syntheses. researchgate.netscientific.net More recently, sulfated zirconia has emerged as a promising catalyst for biorefinery processes, such as biodiesel production through esterification, the conversion of furfural, and the utilization of glycerol. nih.govacs.org The development of SZ-based catalysts for producing clean fuels and value-added chemicals from renewable resources marks a significant evolution in its research trajectory. nih.govmdpi.com

Current State of Academic Inquiry into this compound: Challenges and Opportunities

The current academic inquiry into this compound continues to be a vibrant area of materials science, driven by both persistent challenges and emerging opportunities. A primary challenge that has hindered its widespread industrial application is catalyst deactivation, which can occur due to coke formation or the loss of sulfate groups at high temperatures. mdpi.comacs.org Another significant challenge is the ongoing debate and difficulty in precisely identifying the nature of the active superacid sites and the reaction mechanisms. tandfonline.com

Despite these challenges, numerous opportunities exist. There is a strong focus on developing more robust and stable catalysts by modifying SZ with transition metals like platinum, nickel, or chromium, which can enhance activity and stability. mdpi.commdpi.com The synthesis of nano-sized and nano-crystalline sulfated zirconia is another promising avenue, as these materials exhibit exceptionally high catalytic activity and selectivity. scientific.net A major area of opportunity lies in green chemistry and sustainable processes. Researchers are actively exploring SZ for various biorefinery applications, including the conversion of biomass-derived fatty acids and other platform chemicals. nih.gov Furthermore, the synthesis of novel composites, such as Zirconium Oxide Sulfate-Carbon (ZrOSO₄@C) derived from metal-organic frameworks, opens new possibilities for creating highly selective and stable catalysts for clean energy applications like dimethyl ether production. acs.orgaun.edu.eg

Detailed Research Findings

The properties and performance of this compound are highly dependent on synthesis conditions. The following tables summarize key research findings on its physicochemical properties and catalytic activity.

Table 1: Effect of Sulfation and Calcination Temperature on Zirconia Properties

| Catalyst Description | Preparation Method | Calcination Temp. (°C) | Crystal Phase | BET Surface Area (m²/g) | Total Acidity (mmol/g) | Source |

| Pure ZrO₂ | Hydrolysis of ZrOCl₂ | 600 | Monoclinic + Tetragonal | 45.9 | 0.12 | researchgate.net |

| Sulfated Zirconia (SZ) | Impregnation with H₂SO₄ | 600 | Tetragonal | 116 | 337.0 (µmol/g) | dtu.dk |

| SZ (0.5 N H₂SO₄) | Sol-gel | 600 | Tetragonal | ~140 | - | acs.org |

| SZ (0.8 M H₂SO₄) | Impregnation | 600 | - | - | 1.06 | researchgate.net |

| 10-Zr(SO₄)₂/ZrO₂ | Impregnation | 600 | Tetragonal | Increased vs. pure ZrO₂ | Max. among tested | researchgate.net |

| SZ from ZrO₂ | Impregnation with H₂SO₄ | 400 | - | - | - | researchgate.net |

| SZ from ZrO₂ | Impregnation with H₂SO₄ | 700 | Tetragonal + Monoclinic | Decreased vs. 600°C | - | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Table 2: Catalytic Applications and Performance of Sulfated Zirconia

| Reaction | Catalyst | Conditions | Key Finding | Source |

| n-Butane Isomerization | Sulfated Zirconia | - | Activity maximum when 0.5 N H₂SO₄ is used for synthesis. | acs.org |

| n-Hexane Isomerization | Pt/CeO₂-ZrO₂/SO₄²⁻ | - | Highest conversion (40%) with 10 wt.% cerium oxide. | scientific.net |

| Acetic Acid Ketonization | Sulfated Zirconia | Vapor Phase | Sulfation increased acidity but decreased conversion rates, while improving selectivity. | nih.govacs.org |

| Oleic Acid Esterification | Sulfated Zirconia | 55°C, 50 min | Catalyst calcined at 400°C showed optimal performance. | researchgate.netiieta.org |

| High-Density Polyethylene (B3416737) Cracking | SZ/Calcium Carbide Hybrid | - | Modified acidic strength enhanced conversion and liquid yield. | dtu.dk |

| Methanol (B129727) Dehydration to DME | ZrOSO₄@C | 250°C | 100% conversion and 100% selectivity with long-term stability. | acs.orgaun.edu.eg |

This table is interactive. Click on the headers to sort the data.

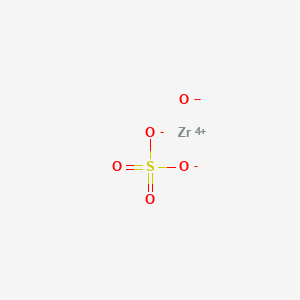

Structure

2D Structure

Properties

IUPAC Name |

oxygen(2-);zirconium(4+);sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTRRDMHGTZPBF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5SZr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Moist white crumbly solid or wet paste; Insoluble in water; [ATI Wah Chang MSDS] | |

| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxide sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52037-76-0, 62010-10-0 | |

| Record name | Zirconium oxide sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052037760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062010100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium oxide sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium oxide sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursor Chemistry of Zirconium Oxide Sulphate

Diverse Synthesis Routes for Zirconium Oxide Sulphate Materials

The creation of this compound materials is achieved through several principal methods. These techniques are designed to introduce sulphate groups onto a zirconium-based framework, thereby generating the acidic sites that are crucial for its catalytic activity. The most prevalent of these methods are wet impregnation techniques and sol-gel synthesis, each offering distinct advantages in controlling the material's final characteristics.

Wet Impregnation Techniques for Sulfate (B86663) Incorporation

Wet impregnation is a widely employed and straightforward method for synthesizing this compound. This process involves treating a zirconium-containing precursor with a solution of a sulfating agent. The subsequent steps of drying and calcination transform the material into its catalytically active form. The choice of both the zirconium source and the sulfating agent is a critical determinant of the catalyst's structural and acidic properties.

A common approach in wet impregnation involves the use of commercially available zirconium oxide (ZrO₂) as the starting support material. In this method, ZrO₂ powder is mixed with a solution containing the sulfate precursor, typically for a set duration to ensure thorough contact. For instance, one method involves introducing ZrO₂ into a 0.5 M sulfuric acid solution, mixing for three hours, followed by separation, drying, and calcination to produce the final sulfated zirconia catalyst researchgate.net. The acidic properties of the resulting material can be tuned by varying the concentration of the acid solution and the final calcination temperature nih.gov. This direct sulfation of a pre-formed oxide is valued for its simplicity and scalability.

To achieve more tailored properties, researchers often utilize more reactive zirconium precursors. Zirconium hydroxide (Zr(OH)₄) is a frequently used starting material. It can be sulfated by impregnation with agents like ammonium sulfate ((NH₄)₂SO₄) or sulfuric acid (H₂SO₄) researchgate.netresearchgate.net. The synthesis often begins with a zirconium salt, such as Zirconium Oxychloride Octahydrate (ZrOCl₂·8H₂O), which is first precipitated to form zirconium hydroxide. This is achieved by adding a base, like an ammonia (B1221849) solution, to an aqueous solution of the zirconium salt until a pH of around 8-9.5 is reached researchgate.nettennessee.edu. The resulting Zr(OH)₄ precipitate is then filtered, washed to remove residual ions like chlorides, and dried. This freshly prepared, highly porous zirconium hydroxide is then subjected to the wet impregnation step with the sulfating agent. Similarly, Zirconyl Nitrate Hydrate (ZrO(NO₃)₂·xH₂O) is used as a precursor, often in co-precipitation methods to create a hydroxide base which is subsequently sulfated mdpi.com. The use of these precursors, as opposed to starting with the more inert ZrO₂, allows for a more intimate mixing of the zirconium and sulfate species at a molecular level, potentially leading to different surface structures and catalytic activities researchgate.net.

The choice of sulfating agent significantly impacts the physicochemical properties of the final this compound. The two most common agents are sulfuric acid (H₂SO₄) and ammonium sulfate ((NH₄)₂SO₄).

Sulfuric Acid (H₂SO₄) is a strong, direct sulfating agent. Impregnation with H₂SO₄ can lead to catalysts with high sulfur content, strong acid sites, and consequently, high catalytic activity nih.govacs.org. However, its corrosive nature and the potential for structural damage to the zirconia support are notable drawbacks. For example, sulfation with sulfuric acid has been observed to cause a loss of crystallinity in the zirconia structure at certain sulfur loadings researchgate.net.

Ammonium Sulfate ((NH₄)₂SO₄) is considered a milder sulfating agent. Its use often helps in preserving the structural order and crystallinity of the zirconia support researchgate.net. During the subsequent calcination step, ammonium sulfate decomposes to release sulfate species that then functionalize the zirconia surface. Studies have shown that catalysts prepared with (NH₄)₂SO₄ can generate more Lewis acid sites and fewer Brønsted acid sites compared to other sulfur sources nih.gov. While some research suggests that the ultimate superacidity is independent of the sulfur source, ammonium sulfate is often favored due to its less corrosive nature and easier handling researchgate.net.

The following table provides a comparative overview of these two primary sulfating agents.

| Feature | Sulfuric Acid (H₂SO₄) | Ammonium Sulfate ((NH₄)₂SO₄) |

| Nature | Strong, direct sulfating agent acs.org | Milder sulfating agent researchgate.net |

| Impact on Crystallinity | Can cause a loss of crystallinity at higher loadings researchgate.net | Better preservation of structural order researchgate.net |

| Acidity Profile | Tends to generate strong Brønsted acid sites acs.org | Can generate more Lewis acid sites relative to Brønsted sites nih.gov |

| Handling | Corrosive and more hazardous researchgate.net | Less corrosive, easier to handle researchgate.net |

| Reported Activity | Can produce catalysts with very high activity acs.org | Produces effective catalysts, with some studies showing comparable superacidity researchgate.net |

Sol-Gel Synthesis Approaches for Controlled Morphology

The sol-gel method offers a sophisticated route to synthesizing this compound with a high degree of control over the material's texture and composition, such as surface area, pore size, and particle uniformity researchgate.netacs.org. This technique involves the transition of a molecular precursor solution (the "sol") into a solid, three-dimensional network (the "gel"). For sulfated zirconia, the sulfate source can be incorporated during the initial sol preparation, leading to a highly dispersed final product.

The foundation of the sol-gel process lies in the controlled hydrolysis and condensation (polymerization) of zirconium precursors, most commonly zirconium alkoxides like zirconium (IV) propoxide or zirconium (IV) butoxide researchgate.netnih.gov.

The process begins with the hydrolysis reaction, where the zirconium alkoxide (Zr(OR)₄) reacts with water. This reaction replaces the alkoxy groups (-OR) with hydroxyl groups (-OH): Zr(OR)₄ + nH₂O → Zr(OR)₄₋ₙ(OH)ₙ + nROH

This step is critical, as the rate of hydrolysis must be carefully controlled. Zirconium alkoxides are highly reactive towards water, and uncontrolled hydrolysis leads to rapid, non-uniform precipitation rather than the formation of a stable sol researchgate.net. To manage this, the reaction is often carried out in an alcohol medium, and the amount of water is carefully metered. Sometimes, water is even generated in situ to slow down the reaction rate researchgate.net.

Following hydrolysis, the condensation or polymerization reactions occur. These reactions involve the combination of the partially hydrolyzed precursors to form a network of zirconium-oxygen-zirconium (Zr-O-Zr) bridges, releasing water or alcohol as a byproduct:

Zr-OH + HO-Zr → Zr-O-Zr + H₂O (water condensation)

Zr-OR + HO-Zr → Zr-O-Zr + ROH (alcohol condensation)

These condensation reactions continue, building up a porous, three-dimensional oxide network that constitutes the gel mdpi.com. When preparing sulfated zirconia via this method, a sulfur source, such as sulfuric acid, is added to the initial precursor solution. The sulfate groups become integrated into the gel structure as it forms, ensuring a high and uniform dispersion throughout the material researchgate.net. The gel is then aged, dried, and calcined to produce the final, high-surface-area this compound catalyst.

Strategies for In Situ Sulfation during Sol-Gel Processes

The sol-gel process is a versatile wet-chemical technique for synthesizing solid materials from a chemical solution, or "sol," that acts as a precursor for an integrated network, or "gel," of discrete particles or network polymers. In the context of this compound, in-situ sulfation during the sol-gel process is a prominent strategy for incorporating sulphate groups into the zirconia structure as it is being formed. This one-step method is often preferred for its simplicity and the homogeneous distribution of sulphate species throughout the zirconia matrix.

The process typically begins with a zirconium alkoxide precursor, such as zirconium n-propoxide, which is dissolved in an alcohol. The subsequent hydrolysis and condensation reactions are initiated by the controlled addition of water. The in-situ sulfation is achieved by introducing a sulfating agent, most commonly sulfuric acid (H₂SO₄), directly into the sol. The strength of the sulfuric acid solution is a critical variable that significantly influences the properties of the final material, including its surface area and catalytic activity. Research has shown that a balance must be struck, as an excessively high concentration of the sulfating agent can lead to a decrease in surface area, while a concentration that is too low may not provide sufficient acidity for desired applications.

The gel, once formed, is typically aged and then dried to remove the solvent, resulting in a xerogel or aerogel. The final step is calcination at elevated temperatures, which serves to remove residual organic compounds and solidify the sulfated zirconia structure. The calcination temperature is another crucial parameter, as it affects the crystalline phase of the zirconia (typically tetragonal or monoclinic) and the stability of the incorporated sulphate groups. Temperatures that are too high can lead to the decomposition and loss of these functional groups.

Hydrothermal Synthesis Pathways for Crystalline Control

Hydrothermal synthesis is another significant method for producing this compound, offering excellent control over the crystallinity and morphology of the final product. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel known as an autoclave. The controlled conditions of hydrothermal synthesis facilitate the formation of well-defined crystalline structures and can be tailored to produce specific polymorphs of zirconia, such as the monoclinic, tetragonal, or cubic phases.

The process typically starts with a zirconium salt precursor, such as zirconyl chloride (ZrOCl₂) or zirconyl nitrate (ZrO(NO₃)₂), dissolved in water. A precipitating agent, often a base like ammonium hydroxide, is added to form a zirconium hydroxide precipitate. This precipitate is then subjected to hydrothermal treatment in the autoclave. The temperature and duration of this treatment are key parameters that dictate the crystalline phase and particle size of the resulting zirconia. For instance, different temperature regimes can favor the formation of either the metastable tetragonal phase or the stable monoclinic phase.

Following the hydrothermal treatment, the sulfation is typically carried out by impregnating the synthesized zirconia with a sulfuric acid solution. The material is then filtered, dried, and calcined. The calcination temperature plays a vital role in the final properties of the sulfated zirconia, influencing its acidity and catalytic performance by affecting the retention and nature of the sulfate species. The hydrothermal method allows for the synthesis of nanosized sulfated zirconia with high surface areas and well-controlled crystal structures, which are desirable for various catalytic applications.

Methodologies Derived from Zircon Mineral Processing

The industrial-scale production of zirconium compounds, including this compound, predominantly begins with the processing of zircon sand (ZrSiO₄), a highly stable and refractory mineral. The decomposition of zircon requires aggressive chemical treatments to break the strong Zr-O-Si bonds. These methodologies involve a series of steps, including high-temperature decomposition, leaching, and precipitation to isolate and purify zirconium compounds.

The initial and most critical step in zircon processing is its decomposition, which is typically achieved through high-temperature reaction with alkaline reagents. These methods are designed to convert the inert zircon into more reactive compounds that can be subsequently processed.

Sodium Hydroxide Fusion: This is a widely used method where zircon sand is fused with molten sodium hydroxide (NaOH) at temperatures ranging from 600 to 700°C. The reaction produces sodium zirconate (Na₂ZrO₃) and sodium silicate (Na₂SiO₃), which are soluble in water. The reaction can be summarized as:

ZrSiO₄ + 4NaOH → Na₂ZrO₃ + Na₂SiO₃ + 2H₂O

A key advantage of this method is the relatively high decomposition efficiency, which can exceed 95%. The resulting fused mass is then cooled and leached with water to separate the soluble sodium silicate from the less soluble sodium zirconate.

Sodium Carbonate Sintering: In this process, zircon is sintered with sodium carbonate (Na₂CO₃) at higher temperatures, typically between 900 and 1100°C. The primary product is sodium zirconium silicate (Na₂ZrSiO₅), an acid-soluble compound. The reaction is as follows:

ZrSiO₄ + Na₂CO₃ → Na₂ZrSiO₅ + CO₂

This method requires higher temperatures than sodium hydroxide fusion but can also achieve high decomposition rates. The sintered product is then treated with acid to dissolve the zirconium-containing compound.

Lime Sintering: This method involves heating zircon with calcium oxide (lime) or calcium carbonate at temperatures above 1200°C. The reaction yields calcium zirconate (CaZrO₃) and calcium silicate (CaSiO₃). The products can be separated based on their differing solubilities in acidic solutions. This method is less common than the alkali fusion methods but represents an alternative pathway for zircon decomposition.

Table 1: Comparison of Advanced Alkali Decomposition Methods for Zircon

| Method | Reagent | Temperature (°C) | Primary Products | Decomposition Efficiency (%) |

| Sodium Hydroxide Fusion | Sodium Hydroxide (NaOH) | 600-700 | Sodium Zirconate (Na₂ZrO₃), Sodium Silicate (Na₂SiO₃) | >95 |

| Sodium Carbonate Sintering | Sodium Carbonate (Na₂CO₃) | 900-1100 | Sodium Zirconium Silicate (Na₂ZrSiO₅) | ~95 |

| Lime Sintering | Calcium Oxide (CaO) | >1200 | Calcium Zirconate (CaZrO₃), Calcium Silicate (CaSiO₃) | Variable |

Sulfuric Acid Leaching for Zirconium Sulfate Solution Preparation

Following the alkali decomposition of zircon, the resulting zirconium-containing intermediates, such as sodium zirconate or sodium zirconium silicate, are subjected to leaching with sulfuric acid to produce a zirconium sulfate solution. This step is crucial for separating the zirconium from the silicon and other impurities present in the initial mineral.

The leaching process involves reacting the decomposed zircon product with a sulfuric acid solution of a specific concentration. The zirconium compounds dissolve in the acid to form zirconium sulfate, while the silicon component typically forms insoluble silicic acid, which can be removed by filtration. The efficiency of the leaching process depends on several factors, including the acid concentration, temperature, and leaching time. For instance, the reaction of sodium zirconate with sulfuric acid can be represented as:

Na₂ZrO₃ + 3H₂SO₄ → Zr(SO₄)₂ + Na₂SO₄ + 3H₂O

The resulting solution contains dissolved zirconium sulfate along with sodium sulfate and any other soluble impurities. This solution then undergoes further purification and processing to isolate the desired zirconium sulfate compounds.

From the zirconium sulfate solution obtained through leaching, different forms of zirconium sulfate can be precipitated by carefully controlling the process conditions. The two primary forms are acidic zirconium sulfate and basic zirconium sulfate, each with distinct chemical compositions and properties.

Acidic Zirconium Sulfate Precipitation: Acidic zirconium sulfate, often referred to as zirconium(IV) sulfate tetrahydrate (Zr(SO₄)₂·4H₂O), can be precipitated from a concentrated zirconium sulfate solution, typically by adding more sulfuric acid or by evaporating the solution. The solubility of acidic zirconium sulfate is highly dependent on the acidity of the solution.

Basic Zirconium Sulfate Precipitation: Basic zirconium sulfates are a class of compounds with a higher zirconium-to-sulfate ratio compared to the acidic form. A common example is Zr₅O₈(SO₄)₂·xH₂O. The precipitation of basic zirconium sulfate is a key purification step as it allows for the separation of zirconium from many impurities that remain soluble under the precipitation conditions. This selective precipitation is achieved by carefully adjusting the pH of the zirconium sulfate solution, typically to a range of 1.2 to 2.0, and maintaining the temperature between 60 and 90°C. The controlled hydrolysis of zirconium ions under these conditions leads to the formation of the basic sulfate precipitate. The precise control of pH, temperature, and the initial zirconium to sulfate ratio is critical to ensure high purity and yield of the desired basic zirconium sulfate form.

Innovative Precursor Derivations (e.g., Carbonization of Metal-Organic Frameworks for ZrOSO₄@C)

In recent years, innovative approaches to synthesizing functional materials have emerged, including the use of metal-organic frameworks (MOFs) as precursors. MOFs are crystalline materials with a porous structure composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined structure make them excellent templates for creating novel composite materials.

One such innovative derivation is the synthesis of this compound embedded in a carbon matrix (ZrOSO₄@C) through the carbonization of a zirconium-based MOF, such as UiO-66. The synthesis process involves impregnating the UiO-66 MOF with sulfuric acid. The acid-impregnated MOF is then subjected to a controlled carbonization process at elevated temperatures in an inert atmosphere. During carbonization, the organic linkers of the MOF decompose to form a porous carbon matrix, while the zirconium nodes react with the sulfate groups from the sulfuric acid to form crystalline ZrOSO₄ embedded within the carbon framework.

This method results in a composite material with a high surface area and well-dispersed active sites. The carbon matrix provides structural support and enhances the stability of the this compound. The resulting ZrOSO₄@C composite has shown promise as a solid acid catalyst in various organic reactions, demonstrating the potential of MOF-derived materials as precursors for advanced functional compounds.

Surfactant-Controlled Syntheses for Mesostructured this compound

The synthesis of mesostructured this compound often employs surfactants as structure-directing agents to create materials with high surface areas and controlled porosity. rsc.org This method, analogous to the synthesis of other mesoporous oxides like MCM-41, utilizes the self-assembly of surfactant molecules to form micelles or liquid-crystal templates around which the inorganic zirconium precursor species hydrolyze and condense. acs.orgnih.gov

Commonly used surfactants include cationic surfactants such as cetyltrimethylammonium bromide (CTAB) and anionic surfactants like sodium dodecyl sulfate (SDS). acs.org In a typical synthesis, a zirconium precursor, such as zirconium butoxide or zirconyl chloride, is introduced into a solution containing the surfactant. nih.govrsc.org The interaction between the surfactant headgroups and the inorganic species directs the formation of an ordered composite material. acs.org The choice of surfactant and its concentration, along with other synthesis parameters like solvent composition, can influence the final pore size and structure. nih.gov

For instance, a one-step liquid-crystal template route using sulfate-containing anionic surfactants can serve a dual purpose: acting as both the templating agent and the source of sulfate groups. This approach allows for the direct incorporation of sulfate ions into the zirconia framework, leading to the formation of acidic sites.

After the mesostructured composite is formed, the surfactant template is typically removed through a calcination process. desy.de This heat treatment burns off the organic surfactant molecules, leaving behind a porous inorganic network of this compound. desy.de The resulting materials exhibit a high degree of ordering with uniform pore sizes, often in the nanometer range. acs.org Research has shown that these surfactant-synthesized mesoporous zirconia materials can possess remarkably high surface areas, in some cases exceeding 600 m²/g. rsc.org The thermal stability of these structures is a critical factor, with studies indicating stability up to 500 °C, which is essential for catalytic applications that often occur at elevated temperatures. desy.deacs.org

Impact of Preparation Conditions on Material Characteristics

The final properties of this compound are highly dependent on the conditions employed during its synthesis. Factors such as the concentration of sulfate ions, the calcination temperature, and various reaction parameters can be precisely controlled to tailor the material's characteristics for specific applications.

Quantitative Influence of Sulfate Content on Zirconia Crystallite Formation and Phase Stabilization

The sulfate content in this compound plays a pivotal role in determining its crystalline phase and crystallite size. The presence of sulfate ions has a significant stabilizing effect on the metastable tetragonal phase of zirconia, which is often desired for its catalytic properties. mdpi.com In the absence of sulfate, zirconia typically crystallizes in the monoclinic phase at lower temperatures. mdpi.com However, the incorporation of sulfate groups into the zirconia structure inhibits the transformation from the amorphous or tetragonal phase to the more stable monoclinic phase.

An increase in the concentration of the sulfating agent, such as sulfuric acid, generally leads to a decrease in the crystallite size of the resulting zirconia. acs.org This is attributed to the sulfate species on the surface hindering the growth of zirconia crystallites during thermal treatment. ekb.eg The stabilization of the tetragonal phase is crucial, as this phase is associated with the generation of strong acid sites, which are fundamental to the catalytic activity of sulfated zirconia. researchgate.net

The relationship between sulfate concentration and the resulting material properties has been systematically investigated. For example, studies have shown a linear increase in surface area and a corresponding decrease in crystallite size with increasing sulfate content. acs.org This demonstrates a direct correlation between the amount of sulfate incorporated and the textural properties of the material. However, an excessive amount of sulfate can be detrimental, potentially leading to the formation of bulk-like zirconium sulfate species rather than the desired surface sulfate groups.

| Sulfate Concentration (mol L⁻¹) | Crystallite Size (nm) | Surface Area (m²/g) | Total Acidity (mmol/g) |

|---|---|---|---|

| 0.1 | 9.1 | 165 | 0.68 |

| 0.5 | 8.4 | 188 | 0.85 |

| 1.0 | 7.9 | 205 | 1.02 |

Critical Role of Calcination Temperature on Phase Transition and Acidic Site Development

Calcination temperature is a critical parameter that significantly influences the phase composition, surface area, and acidity of this compound. researchgate.net The thermal treatment process is essential for the removal of precursors and the development of the final crystalline structure and acidic properties. scientific.net

At lower calcination temperatures, typically below 600°C, sulfated zirconia exists predominantly in the amorphous or tetragonal phase. worldresearchersassociations.com As the calcination temperature increases, a phase transformation to the monoclinic phase occurs. researchgate.net This transition is generally accompanied by a decrease in surface area due to sintering and particle growth. worldresearchersassociations.com The optimal calcination temperature for achieving high acidity and catalytic activity is typically in the range of 550-650°C. unt.edu

The development of acidic sites is also highly dependent on the calcination temperature. Both Brønsted and Lewis acid sites can be formed on the surface of sulfated zirconia. unt.edu The concentration of these acid sites tends to increase with calcination temperature up to an optimal point, after which it decreases sharply. researchgate.net This decrease at higher temperatures (above 700°C) is attributed to the decomposition and loss of sulfate groups from the zirconia surface, which are responsible for inducing the acidity. worldresearchersassociations.comresearchgate.net The degradation of these sulfate groups leads to a significant reduction in the material's catalytic activity. scientific.net

| Calcination Temperature (°C) | Surface Area (m²/g) | Dominant Crystalline Phase | Acid Site Concentration (mmol/g) |

|---|---|---|---|

| 400 | 220 | Amorphous | - |

| 500 | - | Tetragonal | - |

| 600 | - | Tetragonal | Peak Acidity |

| 700 | - | Tetragonal | Decreasing Acidity |

| 800 | - | Tetragonal + Monoclinic | Near Zero Acidity |

| 900 | 6 | Monoclinic | Near Zero Acidity |

Optimization of Reaction Parameters for Tailored this compound Properties

Beyond sulfate content and calcination temperature, other reaction parameters can be fine-tuned to tailor the properties of this compound. These parameters include the choice of zirconium precursor, the pH of the synthesis solution, and the aging time and temperature of the gel.

The selection of the zirconium precursor, such as zirconium propoxide or zirconyl nitrate, can influence the hydrolysis and condensation rates, thereby affecting the final particle size and morphology. acs.org The pH of the solution during precipitation of the zirconium hydroxide precursor is another crucial factor. It affects the surface charge of the particles and the interaction with sulfate ions, which in turn influences the amount of sulfate incorporated and the resulting acidity.

The conditions during the aging of the zirconium hydroxide gel, such as time and temperature, also play a role. Proper aging can promote the formation of a more uniform and stable structure before sulfation and calcination. For instance, hydrothermal treatment can be employed to control the crystallinity and particle size of the zirconia precursor, leading to sulfated zirconia with enhanced textural properties. The optimization of these parameters is essential for producing materials with desired characteristics such as high surface area, specific pore size distribution, and a high concentration of active acid sites, which are critical for their performance in catalytic applications.

Advanced Structural and Surface Characterization of Zirconium Oxide Sulphate

Spectroscopic Analysis for Chemical Bonding and Functional Groups

Spectroscopic techniques are pivotal in elucidating the chemical nature of zirconium oxide sulphate, providing detailed information on the bonding environments, the nature of the sulphate species, and the resulting acidic properties that are crucial for its catalytic applications.

Fourier Transform Infrared Spectroscopy (FTIR) is an essential technique for identifying functional groups and characterizing the chemical bonds within this compound. The FTIR spectrum of sulfated zirconia displays several characteristic absorption bands. Broad bands in the region of 3000-3600 cm⁻¹ are attributed to the stretching vibrations of hydroxyl (-OH) groups from water molecules adsorbed on the surface, while a peak around 1620-1633 cm⁻¹ corresponds to the bending vibration of these water molecules mdpi.comresearchgate.net.

The presence of the zirconium oxide framework is confirmed by absorption bands in the lower wavenumber region, typically between 424 cm⁻¹ and 748 cm⁻¹, which are indicative of Zr-O and Zr-O-Zr bond vibrations mdpi.commdpi.com.

Crucially, FTIR confirms the successful incorporation of sulfate (B86663) groups onto the zirconia surface. The spectral region between approximately 900 cm⁻¹ and 1300 cm⁻¹ is characteristic of sulfate species. Specific bands observed around 1033-1074 cm⁻¹, 1126-1159 cm⁻¹, and 1205-1248 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the S-O and S=O bonds in sulfate groups coordinated to the zirconium mdpi.comresearchgate.netresearchgate.net. The exact positions of these bands can provide insight into the coordination mode (e.g., bidentate or tridentate) of the sulfate groups mdpi.comnih.gov. A prominent band around 1400 cm⁻¹ is often linked to the high acidity of the material mdpi.comresearchgate.net.

FTIR is also a powerful tool for probing the acidity of this compound. This is often accomplished by using a probe molecule, such as pyridine, which can adsorb onto different types of acid sites. The interaction of pyridine with the surface gives rise to new IR bands.

Lewis Acidity: Pyridine coordinated to Lewis acid sites (electron-pair acceptors, typically coordinatively unsaturated Zr⁴⁺ ions) gives rise to characteristic bands around 1440-1458 cm⁻¹ researchgate.netresearchgate.net.

Brønsted Acidity: Pyridinium ions (PyH⁺), formed when pyridine adsorbs onto Brønsted acid sites (proton donors), produce a distinct band at approximately 1530-1540 cm⁻¹ researchgate.netresearchgate.netmdpi.com.

A band near 1487-1488 cm⁻¹ is often attributed to pyridine adsorbed on both Lewis and Brønsted sites researchgate.netmdpi.com.

By analyzing the intensity and stability of these bands, the relative amounts and strengths of Lewis and Brønsted acid sites on the this compound surface can be determined researchgate.netmdpi.comrsc.org.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching of adsorbed water and surface hydroxyls | mdpi.com |

| ~1627 | H-O-H bending of adsorbed water | mdpi.com |

| ~1540 | Pyridinium ion on Brønsted acid sites | researchgate.net |

| ~1440 | Coordinated pyridine on Lewis acid sites | researchgate.net |

| ~1400 | Asymmetric stretching of S=O, indicative of strong acidity | mdpi.com |

| 1033-1248 | Symmetric and asymmetric stretching of sulfate groups | mdpi.comresearchgate.net |

| 424-748 | Zr-O and Zr-O-Zr stretching and bending vibrations | mdpi.commdpi.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of the this compound surface.

The XPS survey scan confirms the presence of Zirconium (Zr), Oxygen (O), and Sulfur (S) on the surface, along with adventitious Carbon (C). High-resolution spectra of the individual elements provide more detailed chemical state information.

Zirconium (Zr 3d): The Zr 3d spectrum typically shows a doublet corresponding to Zr 3d₅/₂ and Zr 3d₃/₂. In unsulfated zirconia, these peaks appear at specific binding energies. Upon sulfation, a shift to higher binding energy (e.g., around 183.2 eV for Zr 3d₅/₂) is often observed researchgate.net. This shift is attributed to the strong electron-withdrawing effect of the neighboring sulfate groups, which increases the positive charge on the zirconium atoms researchgate.net.

Oxygen (O 1s): The O 1s spectrum is often complex and can be deconvoluted into multiple peaks. A peak at lower binding energy (around 530.0 eV) is assigned to oxygen in the zirconia lattice (Zr-O) researchgate.net. Another component at a higher binding energy corresponds to surface hydroxyl groups researchgate.net. After sulfation, a new high-binding-energy peak appears (e.g., ~534.1 eV), which is characteristic of the oxygen atoms in the sulfate (SO₄²⁻) groups, reflecting their different chemical environment researchgate.net.

Sulfur (S 2p): The S 2p peak provides direct evidence of the sulfate species. The binding energy of the S 2p peak is indicative of sulfur in its highest oxidation state (+6), confirming its presence as a sulfate group.

XPS analysis can also be used to determine the surface S/Zr atomic ratio, providing a quantitative measure of the sulfate loading on the surface of the material nih.gov.

| Element | Spectral Region | Typical Binding Energy (eV) | Inferred Chemical State | Reference |

| Zirconium | Zr 3d₅/₂ | ~183.2 | Zr⁴⁺ bonded to sulfate groups | researchgate.net |

| Oxygen | O 1s | ~530.0 | Lattice oxygen (Zr-O) | researchgate.net |

| Oxygen | O 1s | ~534.1 | Oxygen in sulfate groups (S-O) | researchgate.net |

| Sulfur | S 2p | ~169-170 | S⁶⁺ in sulfate groups (SO₄²⁻) |

Raman spectroscopy is a powerful technique for investigating the vibrational modes and crystalline structure of this compound. It is particularly sensitive to the phase composition of zirconia. Zirconia can exist in several crystalline forms, with the monoclinic and tetragonal phases being most relevant under typical synthesis conditions. Each phase has a distinct Raman spectroscopic fingerprint.

Monoclinic Phase: Characterized by multiple sharp peaks across the spectrum, with prominent bands appearing around 181, 336, 383, and 638 cm⁻¹ researchgate.net.

Tetragonal Phase: Shows fewer and broader peaks, with a strong, characteristic band located around 260-280 cm⁻¹ and other bands near 460 cm⁻¹ and 645 cm⁻¹.

Amorphous Phase: Typically exhibits very broad and poorly defined features in the Raman spectrum researchgate.net.

Studies have shown that the sulfation process plays a crucial role in stabilizing the catalytically active tetragonal phase, retarding its transformation to the monoclinic phase upon calcination at higher temperatures researchgate.netornl.gov. Raman spectroscopy can track these phase transitions as a function of synthesis parameters and thermal treatment researchgate.net. It has been observed that the amorphous-to-tetragonal and tetragonal-to-monoclinic phase transition temperatures are higher for sulfated zirconia compared to their unsulfated counterparts researchgate.net. In some cases, UV Raman spectroscopy has been shown to be more sensitive to the surface structure than conventional Raman or XRD, suggesting that phase transformations may initiate at the surface before progressing into the bulk of the material ornl.gov.

| Zirconia Phase | Characteristic Raman Peaks (cm⁻¹) | Reference |

| Monoclinic | 181, 336, 383, 620, 638 | researchgate.net |

| Tetragonal | ~270, ~460, ~640 | |

| Amorphous | Broad, ill-defined bands | researchgate.net |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a specialized IR technique ideal for studying powdered samples like this compound, particularly for in-situ analysis of surface chemistry and interactions with adsorbed molecules acs.orgswri.org. DRIFTS measures the diffusely scattered infrared light from a sample, which contains absorption information about the material's surface youtube.com.

Similar to transmission FTIR, DRIFTS is extensively used to characterize the acidity of this compound by monitoring the adsorption of probe molecules. Pyridine is a commonly used probe. The DRIFTS spectra of adsorbed pyridine reveal bands characteristic of interactions with Brønsted and Lewis acid sites, allowing for their identification and quantification researchgate.net. For instance, bands at ~1540 cm⁻¹ (Brønsted) and ~1440 cm⁻¹ (Lewis) are monitored as a function of temperature to assess the strength and number of these acid sites researchgate.net.

The key advantage of DRIFTS is its utility for dynamic, in-situ studies. Researchers can observe changes in the surface functional groups and the state of adsorbed species under controlled temperature, pressure, and gas flow conditions acs.orgepa.govresearchgate.net. This allows for the investigation of:

The dynamic behavior of sulfate groups during thermal treatment epa.govosti.gov.

The interaction of reactants, such as n-butane, with the catalyst surface during isomerization reactions acs.org.

The nature of active sites under reaction conditions, providing a direct link between the catalyst's surface structure and its catalytic performance acs.org.

For example, in-situ DRIFTS studies have shown that pyridine adsorbed on Lewis acid sites can be oxidized, while pyridine on Brønsted sites is more stable epa.govosti.gov. Such insights are critical for understanding reaction mechanisms and catalyst deactivation processes.

Diffraction and Scattering Techniques for Crystalline and Nanoscale Structure Elucidation

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in this compound malvernpanalytical.com. The diffraction pattern serves as a fingerprint for the material's crystal structure. Zirconium oxide can exist in three main crystalline phases: monoclinic, tetragonal, and cubic, in addition to an amorphous state mdpi.com. The catalytically active phase is generally considered to be the metastable tetragonal phase, and its stabilization is a key goal in catalyst synthesis.

The identification of these phases is achieved by comparing the positions (2θ angles) and intensities of the diffraction peaks in the experimental pattern with standard patterns from reference databases.

Tetragonal Zirconia: The most characteristic diffraction peak for the tetragonal phase appears at a 2θ angle of approximately 30.2° researchgate.net. Other significant peaks are found near 50° and 60° researchgate.net.

Monoclinic Zirconia: This phase is identified by two characteristic peaks at 2θ values of about 28.2° and 31.5° mdpi.com.

Amorphous Zirconia: An amorphous sample does not produce sharp diffraction peaks but instead shows a very broad, diffuse halo in the XRD pattern, indicating the absence of long-range crystalline order.

The sulfation process and subsequent calcination temperature have a profound effect on the final crystalline structure. The presence of sulfate groups on the surface of zirconia particles inhibits crystal growth and hinders the phase transformation from the desirable tetragonal phase to the less active monoclinic phase mdpi.com. XRD analysis is used to confirm that the sulfation process successfully stabilizes the tetragonal phase at higher calcination temperatures than would be possible for pure zirconia researchgate.net. For example, sulfated zirconia calcined at 600-650 °C often shows a predominantly tetragonal structure, whereas unsulfated zirconia would have largely converted to the monoclinic phase mdpi.comresearchgate.net.

| Crystalline Phase | Major Diffraction Peaks (2θ) | Reference |

| Tetragonal | ~30.2°, ~50.5°, ~60.1° | researchgate.netresearchgate.net |

| Monoclinic | ~28.2°, ~31.5° | mdpi.com |

| Amorphous | Broad halo, no sharp peaks | researchgate.net |

Determination of Crystallite Size via Scherrer Equation or Rietveld Method

The determination of crystallite size is crucial for understanding the structural properties of this compound. Two primary X-ray diffraction (XRD) based methods, the Scherrer equation and Rietveld refinement, are widely employed for this purpose.

The Scherrer equation offers a straightforward method for estimating the mean size of ordered crystalline domains. wikipedia.org It relates the broadening of a diffraction peak (β) to the crystallite size (τ) through the formula: τ = Kλ / (β cosθ), where K is a dimensionless shape factor (typically ~0.9), λ is the X-ray wavelength, and θ is the Bragg angle. wikipedia.orgyoutube.com This method is generally limited to nano-scale crystallites, typically smaller than 0.1 to 0.2 μm. wikipedia.org It provides a lower-bound estimation, as other factors like inhomogeneous strain and lattice imperfections can also contribute to peak broadening. wikipedia.org

The Rietveld method is a more comprehensive technique that involves fitting a calculated theoretical diffraction profile to the entire measured experimental pattern. wikipedia.org This least-squares refinement approach can simultaneously determine multiple structural parameters, including crystallite size, lattice parameters, and phase composition. wikipedia.orgresearchgate.net Unlike the single-peak analysis of the Scherrer equation, the Rietveld method can more accurately separate size and strain contributions to peak broadening, providing more reliable results, especially for complex materials. wikipedia.org Studies on related materials, such as copper-doped zirconia, have utilized Rietveld refinement to analyze structural changes. For instance, an increase in copper concentration was found to stabilize the cubic phase of zirconia, accompanied by a decrease in crystallite size. iitm.ac.in

The table below illustrates sample data obtained from Rietveld refinement of copper-doped zirconia, showing the relationship between dopant concentration and crystallite size. iitm.ac.in

| Copper Content (mol%) | Predominant Phase | Crystallite Size (nm) |

| 2 | Tetragonal & Cubic | ~26 (Cubic) |

| 5 | Tetragonal & Cubic | Not specified |

| 10 | Tetragonal & Cubic | Not specified |

| 20 | Cubic | ~8 |

This interactive table provides example data on how crystallite size can be influenced by composition, as determined by the Rietveld method.

Thermal Analysis for Material Transformation and Stability

Thermal analysis techniques are essential for investigating the transformations, stability, and decomposition pathways of this compound upon heating.

Thermogravimetric Analysis (TGA) measures changes in the mass of a material as a function of temperature under a controlled atmosphere. uni-siegen.demdpi.com For sulphated zirconia, TGA curves typically reveal several distinct stages of mass loss. The initial weight loss observed at lower temperatures is attributed to the desorption of physically adsorbed water molecules. Subsequent mass loss at higher temperatures corresponds to processes like dehydroxylation and, crucially, the decomposition of sulphate groups. sphinxsai.com Studies show that sulphated zirconia is thermally stable up to approximately 600°C, with the decomposition of sulphate groups occurring at temperatures between 670°C and 730°C. sphinxsai.com

The following table summarizes the typical thermal events and corresponding temperature ranges for sulphated zirconia as observed by TGA. sphinxsai.comresearchgate.net

| Temperature Range | Event | Description |

| 25°C - 110°C | Desorption | Removal of physically adsorbed water. sphinxsai.com |

| 250°C - 520°C | Dehydration/Dehydroxylation | Removal of hydroxyl groups from the zirconyl hydroxide structure. sphinxsai.com |

| 670°C - 730°C | Sulphate Decomposition | Decomposition and removal of the sulphate groups from the material. sphinxsai.com |

This interactive table details the stages of mass loss in sulphated zirconia during thermal analysis.

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. uni-siegen.dewikipedia.org This method is used to detect thermal events such as phase transitions, crystallization, melting, and decomposition. uni-siegen.dewikipedia.org An endothermic event (heat absorption) results in the sample temperature lagging behind the reference, while an exothermic event (heat release) causes the sample temperature to exceed the reference. uni-siegen.de

When used in conjunction with TGA, DTA provides a more complete picture of thermal behavior. For example, a DTA curve might show an exothermic peak corresponding to the crystallization of amorphous zirconia into a tetragonal phase, an event that does not involve mass loss and would therefore be invisible to TGA. uni-siegen.de Conversely, the endothermic decomposition of sulphate groups detected by TGA would also appear as an endothermic peak in the DTA curve. uni-siegen.de

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample in comparison to a reference as a function of temperature or time. netzsch.comnetzsch.com It provides quantitative information about the enthalpy changes associated with thermal events. wikipedia.org Like DTA, DSC can identify phase transitions, melting, and crystallization. netzsch.com

For this compound, DSC can be used to quantify the energy absorbed or released during the transitions observed in TGA and DTA. For instance, the endothermic peak corresponding to the decomposition of the sulphate groups can be integrated to determine the enthalpy of decomposition. Similarly, the exothermic peak associated with the phase transition from a metastable tetragonal phase to the stable monoclinic phase upon heat treatment can be analyzed to determine the enthalpy of this transition. sphinxsai.com

Microscopic and Morphological Characterization

Understanding the physical form and surface features of this compound is critical for many of its applications.

Scanning Electron Microscopy (SEM) is a key technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. In the analysis of this compound and related materials, SEM images reveal important information about particle size, shape, and distribution. sphinxsai.comijsr.net

Studies on hydrothermally synthesized sulphated zirconia show that the particles are distributed uniformly with an even grain size. sphinxsai.com Other research on zirconia nanoparticles has described the morphology as consisting of homogeneously distributed, spherical-shaped particles. ijsr.net SEM analysis can also reveal surface irregularities and changes in topography resulting from different synthesis or treatment methods. researchgate.net The aggregation or overlapping of smaller primary particles to form larger agglomerates is another feature that is readily observed with SEM. ijsr.net

High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoparticle Morphology and Lattice Structure

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful technique for visualizing the morphology and crystalline structure of this compound nanoparticles at the atomic scale. Studies employing HR-TEM have revealed detailed information about the size, shape, and lattice arrangement of these materials.

For instance, zirconium oxide (ZrO2) nanoparticles synthesized via a sol-gel method using Zr(SO₄)₂·H₂O as a precursor were observed to be uniform and spherical, with an average particle size of approximately 10 nm. researchgate.net In another study, ZrO2 nanoparticles synthesized through a hydrothermal process showed an average particle size of about 24 nm, as directly measured from the TEM micrographs. ijsr.net The images confirmed the formation of nanoparticles and provided insights into their morphology. ijsr.net

HR-TEM analysis of nanocomposites containing zirconium dioxide has also been conducted. These studies show that ZrO2 is present in and around nanotubes, leading to a deviated monoclinic crystalline arrangement with a crystallite size of 28.63 nm. lupinepublishers.com TEM images have also been used to confirm the presence of near-spherical nanoparticles and to identify the different phases of ZrO2, such as the tetragonal and monoclinic phases, within the nanopowders. researchgate.net

The information gleaned from HR-TEM is crucial for understanding how the synthesis method and conditions influence the final properties of the this compound nanoparticles, which in turn affects their performance in various applications.

Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping and Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgthermofisher.com It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM), EDS can provide both qualitative and quantitative information about the elemental composition of this compound. bruker.com

Elemental mapping using EDS allows for the visualization of the spatial distribution of elements within the material. bruker.com For example, in platinum-supported zirconium dioxide (Pt/ZrO2) electrocatalysts, EDX elemental mapping has been used to confirm the distribution of platinum on the zirconia support. researchgate.net This is critical for understanding the catalyst's structure and potential activity.

EDS analysis of synthesized zirconium oxide nanoparticles has been used to confirm their elemental composition. Spectra typically show prominent peaks corresponding to zirconium (Zr) and oxygen (O), confirming the formation of ZrO2. ijsr.net The absence of other elemental peaks in the spectrum indicates the high purity of the synthesized material. ijsr.net

It is important to note that peak overlaps can occur in EDS spectra, for instance, the Kα line of phosphorus can overlap with the Lα line of zirconium. thermofisher.com Advanced deconvolution algorithms are therefore necessary to accurately assign the signals to the correct elements. thermofisher.com

Porosity and Surface Area Determination

Nitrogen Adsorption-Desorption Isotherms (BET Method) for Specific Surface Area

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of materials. wikipedia.org It involves the physical adsorption of a gas, most commonly nitrogen at its boiling point (77 K), onto the surface of a solid. wikipedia.orglibretexts.orgmercer-instruments.com The amount of gas adsorbed at various relative pressures is used to calculate the surface area.

For zirconium oxide materials, the BET surface area can vary significantly depending on the synthesis method and subsequent treatments like calcination. For instance, zirconia nanoparticles synthesized via a micelle-templating method exhibited surface areas ranging from 149 to 438 m²/g for non-calcined samples and 37 to 57 m²/g for calcined materials. acs.orgresearchgate.net This demonstrates the profound impact of thermal treatment on the material's surface properties.

The shape of the nitrogen adsorption-desorption isotherm can provide additional information about the porous structure of the material. A type I isotherm, for example, is characteristic of microporous materials, where a rapid increase in gas adsorption occurs at low relative pressures due to the filling of micropores. bath.ac.uk

The BET method provides a crucial parameter for characterizing porous materials like this compound, as the surface area directly influences their performance in applications such as catalysis and adsorption.

Analysis of Pore Volume and Pore Size Distribution

The analysis of pore volume and pore size distribution provides a detailed characterization of the void spaces within a material, which is critical for applications involving transport and interaction with liquids and gases. nih.gov These properties are typically determined from nitrogen adsorption-desorption isotherms.

The total pore volume can be estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., 0.99). youtube.com For example, a silica-alumina sample showed a total pore volume of 0.609 cm³/g, corresponding to the volume of open pores smaller than approximately 180 nm in diameter. youtube.com

The pore size distribution, which describes the relative abundance of pores of different sizes, can be derived from the isotherm data using models such as the Barrett-Joyner-Halenda (BJH) method for mesopores and micropore analysis methods for pores smaller than 2 nm. bath.ac.ukyoutube.com For non-calcined zirconia nanoparticles, a uniform mesoporous structure with a pore diameter of 3.8 nm has been observed. researchgate.net

Studies on zirconium titanium oxide membranes have shown that both mesopore diameter and pore volume are crucial factors in designing mesoporous solid supports, as they dictate the accessibility of the internal surface to macromolecules. nih.gov

Acidity Profiling and Site Characterization

Temperature-Programmed Desorption of Probe Molecules (e.g., Ammonia (B1221849), Pyridine, Iso-propanol, Propylamine)

Temperature-programmed desorption (TPD) is a widely used technique to characterize the acidic properties of solid materials like this compound. This method involves adsorbing a probe molecule, typically a base such as ammonia or pyridine, onto the surface of the material at a specific temperature. stolichem.commicrotrac.com The temperature is then increased at a constant rate, and the desorbed molecules are detected, providing information about the number and strength of the acid sites. microtrac.com

Ammonia TPD (NH₃-TPD)

Ammonia is a common probe molecule for determining the total acidity of a catalyst. The desorption temperature of ammonia correlates with the acid strength; weakly bound ammonia desorbs at lower temperatures, while strongly bound ammonia desorbs at higher temperatures. For sulfated zirconia, NH₃-TPD profiles often show multiple desorption peaks, which can be attributed to different types of acid sites. researchgate.net For example, low-temperature peaks (around 100-300 °C) are often assigned to weak Lewis acid sites, while high-temperature peaks (above 400-500 °C) can correspond to strong acid sites. researchgate.net However, the interpretation of high-temperature peaks can be complicated by the decomposition of strongly adsorbed ammonia. ias.ac.in

Pyridine TPD

Pyridine is another basic probe molecule used to distinguish between Brønsted and Lewis acid sites through techniques like in-situ infrared (IR) spectroscopy coupled with TPD. osti.gov Studies on sulfated zirconia have shown that pyridine adsorbed on Lewis acid sites can be oxidized to CO₂, while pyridine complexed with Brønsted acid sites shows little desorption or oxidation. osti.gov The adsorption is typically carried out at temperatures around 100 °C to prevent physical adsorption. stolichem.com

The table below summarizes typical findings from TPD studies on sulfated zirconia.

| Probe Molecule | Desorption Temperature Range (°C) | Corresponding Acid Site Strength |

| Ammonia | 100 - 300 | Weak Lewis acid sites |

| Ammonia | > 500 | Strong acid sites |

| Pyridine | Varies | Lewis and Brønsted acid sites |

Interactive Data Table: TPD of Probe Molecules on Sulfated Zirconia

| Probe Molecule | Adsorption Temperature (°C) | Desorption Peak(s) (°C) | Acid Site Type | Reference |

| Ammonia | 100 | >500 | Strong Acid Sites | ias.ac.in |

| Pyridine | ~100 | - | Lewis and Brønsted | stolichem.comosti.gov |

Potentiometric Titration with n-Butylamine for Acid Site Quantification

Potentiometric titration utilizing n-butylamine is a widely employed technique for quantifying the total number of acid sites on the surface of solid acid catalysts like this compound. This method provides valuable insights into the acid strength distribution of the material. The procedure involves suspending the catalyst in a non-aqueous solvent, such as acetonitrile, and titrating it with a solution of n-butylamine. The change in electrode potential is monitored throughout the titration, and the endpoint, which corresponds to the neutralization of all accessible acid sites, is determined from the resulting titration curve.

The initial electrode potential is indicative of the maximum acid strength of the catalyst. A higher initial potential suggests the presence of stronger acid sites. As n-butylamine is incrementally added, it neutralizes the acid sites, causing a gradual change in the potential. A sharp inflection in the titration curve signifies the equivalence point, from which the total amount of acid sites can be calculated.

Research has demonstrated the effectiveness of this technique in characterizing the acidity of sulfated zirconia. For instance, studies have used potentiometric titration with n-butylamine in acetonitrile to evaluate the acid strength of sulfated zirconia samples calcined at various temperatures and after being utilized in catalytic reactions. The results help in understanding the relationship between the catalyst's acidity and its performance and reusability. researchgate.net

The total acidity, encompassing both Brønsted and Lewis acid sites, can be quantified using this method. researchgate.net However, it is important to note that while this technique provides information on the total acidity and a general idea of acid strength distribution, it does not inherently distinguish between Brønsted and Lewis acid sites. osti.govdeu.edu.tr For a comprehensive understanding of the acidic properties, it is often complemented by other characterization techniques.

Distinction and Quantification of Brønsted and Lewis Acid Sites

A precise understanding of the catalytic behavior of this compound necessitates the differentiation and quantification of its Brønsted and Lewis acid sites. While pure zirconia primarily exhibits Lewis acidity, the introduction of sulfate groups significantly enhances its Brønsted acidity. nih.govmdpi.com Fourier-transform infrared (FTIR) spectroscopy of adsorbed probe molecules, most notably pyridine, is a powerful and widely used method for this purpose. rsc.orgutm.my

Pyridine, a basic molecule, interacts distinctly with Brønsted and Lewis acid sites, giving rise to characteristic infrared absorption bands. Pyridine molecules that are protonated by Brønsted acid sites (pyridinium ions) exhibit a distinct vibration band typically around 1540-1545 cm⁻¹. rsc.orgresearchgate.netresearchgate.net Conversely, pyridine that coordinates to Lewis acid sites (coordinatively bonded pyridine) shows a characteristic band at approximately 1445-1452 cm⁻¹. rsc.orgresearchgate.net A band appearing around 1490 cm⁻¹ is often attributed to pyridine adsorbed on both Brønsted and Lewis sites. rsc.org

By integrating the areas of these specific absorption bands and applying the Lambert-Beer law, the concentrations of Brønsted and Lewis acid sites can be quantified. rsc.org This quantitative analysis allows for the determination of the relative proportions of each type of acid site, often expressed as the Brønsted-to-Lewis (B/L) acid site ratio. nih.govmdpi.com Studies have shown that this ratio can be influenced by factors such as sulfate loading and calcination temperature. nih.gov For example, an increase in sulfate loading has been observed to lead to a linear rise in Brønsted character. mdpi.com

Other probe molecules, such as ammonia, can also be used, but pyridine is generally preferred due to less overlapping of the resulting IR absorption bands. rsc.org It has been demonstrated that a gas flow-injection technique coupled with FTIR for pyridine adsorption can yield results comparable to conventional vacuum systems, offering a simpler and faster method for analysis. utm.my

| Probe Molecule | Acid Site Type | Characteristic FTIR Band (cm⁻¹) |

| Pyridine | Brønsted (Pyridinium ion) | ~1540-1545 |

| Pyridine | Lewis (Coordinated) | ~1445-1452 |

| Pyridine | Brønsted and Lewis | ~1490 |

Investigation of Superacidity Origin (e.g., Pyrosulfate Sites, Adsorbed SO₃)

The remarkable catalytic activity of this compound is often attributed to its superacidic properties, with an acid strength greater than that of 100% sulfuric acid. digitellinc.com The origin of this superacidity has been a subject of extensive research, with several theories proposed.

One prominent hypothesis centers on the formation of pyrosulfate (S₂O₇²⁻) species on the zirconia surface, particularly at higher sulfate loadings. mdpi.com These pyrosulfate sites are thought to be acid anhydrides formed from the reaction of sulfate and sulfur trioxide (SO₃). chemrxiv.org It is proposed that under reaction conditions, these pyrosulfate sites can open to transiently form adsorbed SO₃ and sulfate groups. chemrxiv.org This adsorbed SO₃ is an exceptionally strong Lewis acid, capable of abstracting a hydride ion from hydrocarbons to generate carbocations, a key step in many acid-catalyzed reactions. chemrxiv.org The formation of pyrosulfates is supported by the observation of SO₃ desorption at elevated temperatures (around 670 °C) during thermal analysis of highly sulfated zirconia. mdpi.com

Another contributing factor to superacidity is the strong inductive effect of the sulfate groups on the zirconium cations (Zr⁴⁺). The electron-withdrawing nature of the sulfate groups increases the Lewis acidity of the adjacent Zr⁴⁺ sites. mdpi.combohrium.com This enhanced Lewis acidity can, in turn, increase the Brønsted acidity of nearby hydroxyl groups. mdpi.com

The generation of superacidity is believed to arise from a synergistic effect between strong Lewis and Brønsted acid sites. digitellinc.comosti.gov Specifically, a combination of bisulfate species and adjacent Lewis acid sites has been proposed as a source of superacidity. mdpi.com Some researchers have also suggested that the active sites are essentially sulfuric acid molecules grafted onto the zirconia surface. mdpi.com

Key Proposed Origins of Superacidity in Sulfated Zirconia:

| Proposed Species/Mechanism | Description | Supporting Evidence |

| Pyrosulfate Sites (S₂O₇²⁻) | Formed at high sulfate loadings, can open to form transient, highly acidic adsorbed SO₃. chemrxiv.org | SO₃ desorption observed at high temperatures. mdpi.com |

| Adsorbed SO₃ | A very strong Lewis acid that can initiate hydrocarbon reactions. chemrxiv.org | DFT studies show a modest energy barrier for its formation from pyrosulfate. chemrxiv.org |

| Inductive Effect of Sulfate | Electron-withdrawing sulfate groups enhance the acidity of neighboring Zr⁴⁺ Lewis sites. mdpi.com | Observed increase in Zr 3d binding energy with sulfation. mdpi.com |

| Brønsted-Lewis Acid Synergy | Cooperative interaction between strong Brønsted and Lewis acid sites. digitellinc.com | High catalytic activity in reactions requiring both acid types. |

| Bridging Bisulfate Species | Suggested to be responsible for superacidity, particularly in the presence of moisture. mdpi.com | Conversion of tridentate sulfate to bridging bisulfate in the presence of water. mdpi.com |

Dynamic Nature of Sulfate Binding Motifs and Acidity Modulation

The surface of this compound is not static; the sulfate binding motifs are dynamic and can change in response to environmental conditions such as hydration level and temperature. This dynamic behavior directly influences the material's acidic properties.

Several configurations of surface-bound sulfate species have been identified, including tridentate, bridging bidentate, and pyrosulfate species. nih.govmdpi.com At low sulfate loadings, isolated tridentate sulfate species are often dominant. mdpi.com In the presence of moisture, these can convert to bridging bisulfate species, which are often implicated in superacidity. mdpi.com